
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of ethanesulfonyl chloride, featuring a cyanophenoxy group attached to the ethane backbone.
准备方法
The synthesis of 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-cyanophenol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
化学反应分析
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Electrophilic Aromatic Substitution: The aromatic ring in the cyanophenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Biological Studies: It is employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
作用机制
The mechanism of action of 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The cyanophenoxy group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
相似化合物的比较
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyanophenoxy derivatives:
Methanesulfonyl Chloride: Similar in reactivity but lacks the aromatic cyanophenoxy group, making it less versatile in certain applications.
4-Cyanophenol: Contains the cyanophenoxy group but lacks the sulfonyl chloride functionality, limiting its reactivity in certain synthetic routes.
Benzenesulfonyl Chloride: Similar sulfonyl chloride functionality but different aromatic substitution pattern, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H8ClNO3S |
|---|---|
分子量 |
245.68 g/mol |
IUPAC 名称 |
2-(4-cyanophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-14-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 |
InChI 键 |
NHSIGPLGFRQGAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


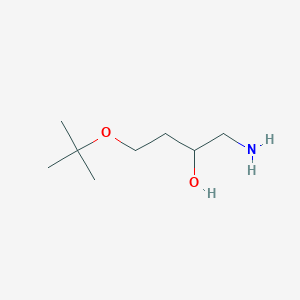
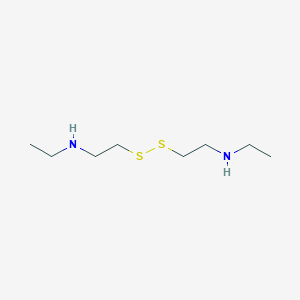
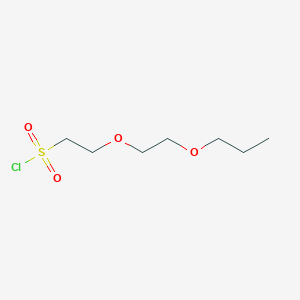
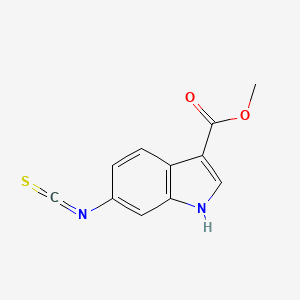

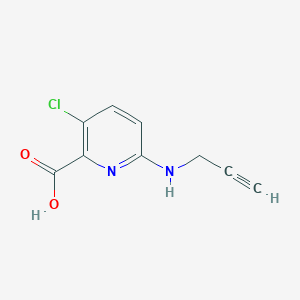
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
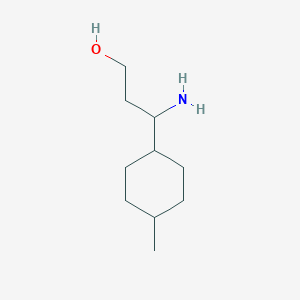
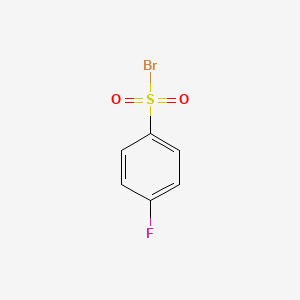
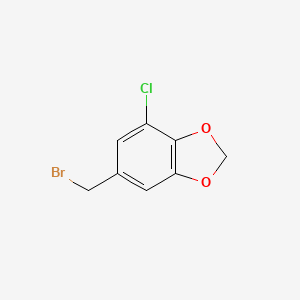
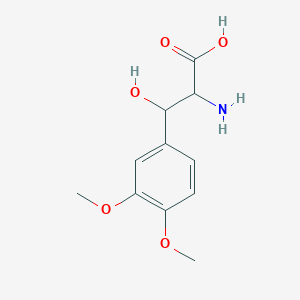
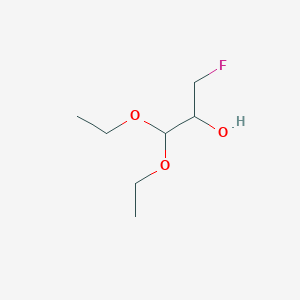
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
